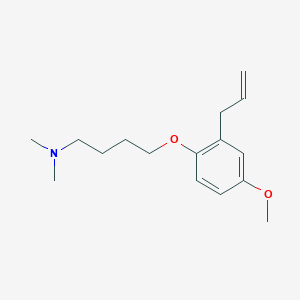

![molecular formula C22H13BrO4 B4625980 10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4625980.png)

10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzo[c]furo[3,2-g]chromen-5-one derivatives often involves green, catalyst-free, and solvent-free conditions, ensuring high yield and atom efficiency. For instance, a three-component reaction utilizing microwave irradiation has been developed for the efficient synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, demonstrating the potential for environmentally friendly and efficient synthetic pathways for similar compounds (Kumar et al., 2015).

Molecular Structure Analysis

Spectral analysis, quantum studies, and theoretical computations like DFT (Density Functional Theory) play crucial roles in understanding the molecular structure of benzo[c]furo[3,2-g]chromen-5-one derivatives. For instance, the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine was analyzed using DFT to establish its structural stability and reactivity, highlighting the advanced methods used to dissect the molecular intricacies of such compounds (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Benzo[c]furo[3,2-g]chromen-5-one derivatives undergo various chemical reactions, leading to the formation of complex structures with potential biological activities. The synthesis of substituted furo[3,2-g]chromeno[2,3-c]pyrazole and pyrazoline derivatives from 5-hydroxybergapten and 5-hydroxyisopimpinellin as EGFR and VEGFR-2 kinase inhibitors exemplifies the versatility of these compounds in chemical transformations (Amr et al., 2017).

Physical Properties Analysis

The physical properties of benzo[c]furo[3,2-g]chromen-5-one derivatives, including their crystal structure and thermodynamic properties, are crucial for their potential applications. The crystal structure analysis of related compounds, like 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, provides insights into their conformation and potential intermolecular interactions, which are essential for understanding their physical behavior (Al-Dies et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure and the presence of functional groups. Studies on the reactivity descriptors, hyperpolarizability, and thermodynamic properties of benzo[c]furo[3,2-g]chromen-5-one derivatives offer comprehensive insights into their chemical behavior, which is pivotal for their application in various scientific domains (Halim & Ibrahim, 2022).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the prominent applications of compounds structurally related to 10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one is in the field of antimicrobial research. For instance, a study on the synthesis of 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones showcased their antibacterial evaluation against various bacterial strains, indicating broad-spectrum antibacterial activity for compounds derived from certain benzaldehydes, showcasing the potential for similar structures to act as antimicrobial agents (Velpula et al., 2015).

Antifungal and Antibacterial Properties

Another research focus is the development of chromone-based 1,2,3-triazoles for their antimicrobial properties. These compounds have been synthesized and tested for in vitro antibacterial and antifungal activities, showing pronounced activity against specific strains with low minimum inhibitory concentration (MIC) values, indicating the utility of chromenone derivatives in creating effective antimicrobial agents (Dofe et al., 2016).

Cytotoxicity and Cancer Research

The synthesis and evaluation of 2-aroyl-3-aryl-5H-furo[3,2-g]chromene derivatives highlight their potential in cancer research, particularly through their cytotoxic effects against certain cell lines. The structural analysis and pharmacological testing of these compounds provide insights into their applicability in developing cancer therapeutics (Hu et al., 2010).

Green Chemistry and Solvent-Free Synthesis

The application of green chemistry principles is exemplified in the synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones. This research demonstrates a high-yield, solvent-free method that emphasizes sustainability and efficiency in chemical synthesis, potentially paving the way for environmentally friendly approaches to synthesizing chromene derivatives (Kumar et al., 2015).

Kinase Inhibition for Therapeutic Development

Research into substituted furo[3,2-g]chromeno[2,3-c]pyrazole and pyrazoline derivatives from 5-hydroxybergapten and 5-hydroxyisopimpinellin has explored their potential as EGFR and VEGFR-2 kinase inhibitors. These findings suggest a route for developing new therapeutic agents targeting cancer and other diseases related to these kinases, illustrating the broad therapeutic potential of furochromene derivatives (Amr et al., 2017).

Eigenschaften

IUPAC Name |

10-(4-bromophenyl)-3-methoxy-[1]benzofuro[6,5-c]isochromen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13BrO4/c1-25-14-6-7-15-16-9-17-19(12-2-4-13(23)5-3-12)11-26-20(17)10-21(16)27-22(24)18(15)8-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVHSLUQKPASPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=CC4=C(C=C3OC2=O)OC=C4C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

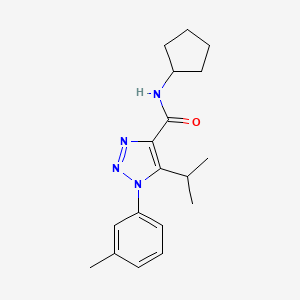

![ethyl 5-(aminocarbonyl)-4-methyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4625902.png)

![N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625914.png)

![N-ethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4625919.png)

![3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B4625922.png)

![N-(2-isopropyl-6-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4625926.png)

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B4625945.png)

![2-{[(4,5-diphenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4625946.png)

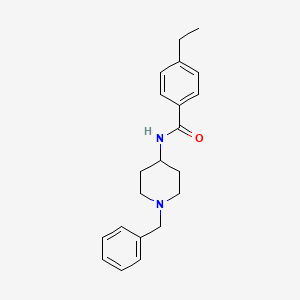

![N-[3-(methylthio)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide](/img/structure/B4625947.png)

![2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4625952.png)

![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4625958.png)

![2-[(4-iodobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B4625963.png)